molecular formula C18H17F4NO2S2 B2994392 7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1705198-00-0

7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2994392
CAS No.: 1705198-00-0
M. Wt: 419.45
InChI Key: IIQZYQVXDNUENA-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring substituted with a 2-fluorophenyl group and a 3-(trifluoromethyl)phenylsulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl substituent contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

7-(2-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO2S2/c19-16-7-2-1-6-15(16)17-8-9-23(10-11-26-17)27(24,25)14-5-3-4-13(12-14)18(20,21)22/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQZYQVXDNUENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include sulfonyl-bearing heterocycles such as the 1,2,4-triazole derivatives described in (e.g., compounds [7–9]). Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparisons
Feature 7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane Triazole Derivatives [7–9] ()
Core Structure 1,4-Thiazepane (7-membered ring) 1,2,4-Triazole (5-membered ring)
Sulfonyl Group 3-(Trifluoromethyl)phenylsulfonyl 4-X-phenylsulfonyl (X = H, Cl, Br)
Electron Effects Strong electron-withdrawing (CF₃, F) Moderate (Cl/Br) to weak (H) EW effects
Lipophilicity High (due to CF₃ and fluorine substituents) Variable (Cl/Br increase logP vs. H)
Tautomerism Absent (stable thiazepane ring) Present (thione-thiol tautomerism)
Key Observations:
  • Sulfonyl Substituents : The 3-(trifluoromethyl)phenylsulfonyl group in the target compound exhibits stronger electron-withdrawing effects than the 4-X-phenylsulfonyl groups (X = H, Cl, Br) in triazoles, which may enhance binding affinity to polar active sites .
  • Fluorine Impact: The 2-fluorophenyl substituent in the thiazepane derivative may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Spectroscopic Features :
  • IR Spectroscopy :
    • The thiazepane compound lacks C=S or C=O bands (unlike triazole precursors [4–6]), consistent with a stable sulfonamide structure.
    • Absence of νS-H (~2500–2600 cm⁻¹) in both compounds confirms the thione form in triazoles and the absence of tautomerism in the thiazepane .
  • NMR :
    • The ¹H-NMR of the thiazepane would show distinct splitting patterns for the seven-membered ring protons, contrasting with the aromatic proton environments of triazoles.

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